Bromo(trimethyl)arsanium bromide

Description

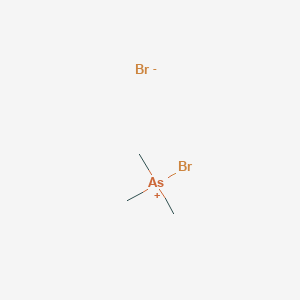

Bromo(trimethyl)arsanium bromide (CAS 31476-99-0) is an organoarsenic compound featuring a trimethylarsanium cation with a bromide counterion. Its molecular formula is C₃H₉AsBr₂, with a molecular weight of approximately 279.73 g/mol . Structurally, it consists of a central arsenic atom bonded to three methyl groups and one bromine atom, forming a positively charged arsonium ion, paired with a bromide anion. This compound is primarily utilized in specialized chemical research, particularly in exploring arsenic-based coordination chemistry or as a precursor in organometallic synthesis. Due to the inherent toxicity of arsenic, handling requires stringent safety protocols .

Properties

CAS No. |

31476-99-0 |

|---|---|

Molecular Formula |

C3H9AsBr2 |

Molecular Weight |

279.83 g/mol |

IUPAC Name |

bromo(trimethyl)arsanium;bromide |

InChI |

InChI=1S/C3H9AsBr.BrH/c1-4(2,3)5;/h1-3H3;1H/q+1;/p-1 |

InChI Key |

OOBIEQYGNVPMGN-UHFFFAOYSA-M |

Canonical SMILES |

C[As+](C)(C)Br.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(trimethyl)arsanium bromide can be synthesized through the reaction of trimethylarsine with bromine. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:

(CH3)3As+Br2→(CH3)3AsBr2

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and purity of the product. The use of automated systems for the addition of bromine and continuous monitoring of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bromo(trimethyl)arsanium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as chloride, iodide, or hydroxide ions.

Oxidation and Reduction Reactions: The arsenic center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium iodide.

Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include compounds like trimethylarsine chloride or trimethylarsine iodide.

Oxidation Reactions: Products can include arsenic oxides or arsenic acids.

Reduction Reactions: Products may include trimethylarsine or other lower oxidation state arsenic compounds.

Scientific Research Applications

Bromo(trimethyl)arsanium bromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis. It is particularly useful in the formation of carbon-arsenic bonds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of arsenic-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including semiconductors and advanced materials.

Mechanism of Action

The mechanism of action of bromo(trimethyl)arsanium bromide involves its ability to interact with various molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:

Covalent Bond Formation: Interaction with thiol groups in proteins and enzymes.

Oxidative Stress: Generation of reactive oxygen species leading to oxidative damage in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Bromo(trimethyl)arsanium bromide with structurally or functionally analogous compounds, focusing on molecular features, applications, and toxicity.

Organoarsenic Bromides

- Bromo(dimethyl)arsane (CAS 676-71-1): A simpler organoarsenic bromide with the formula C₂H₆AsBr. Unlike this compound, it lacks a quaternary structure, making it less stable and more volatile.

- Key Difference : The trimethyl substitution in this compound enhances its ionic character, improving solubility in polar solvents compared to neutral arsanes.

Organolead Bromides

- Bromo(trimethyl)plumbane (CAS 6148-48-7): An organolead analog with the formula C₃H₉BrPb. Lead’s larger atomic radius and lower electronegativity result in weaker Pb-Br bonds compared to As-Br bonds, altering reactivity. Organolead bromides are historically used in catalysis but are increasingly restricted due to lead’s environmental persistence .

- Key Difference : this compound is less environmentally persistent but more acutely toxic than lead analogs.

Quaternary Ammonium Bromides

- Cetrimonium Bromide (hexadecyl(trimethyl)azanium bromide): A nitrogen-based quaternary ammonium salt with a long alkyl chain (C₁₆). It is widely employed as a surfactant in cosmetics and pharmaceuticals due to its amphiphilic structure .

- Key Difference: The short methyl groups in this compound limit its surfactant properties, restricting its utility to non-amphiphilic applications like catalysis or ionic liquids.

Phosphonium Bromides

- (3-Bromopropyl)triphenylphosphonium Bromide : A phosphonium salt with a bromopropyl substituent (formula C₂₁H₂₁Br₂P ). Phosphonium bromides are pivotal in Wittig reactions and polymer chemistry. The bromopropyl group enables cross-linking in materials science .

- Key Difference : The arsenic center in this compound confers distinct Lewis acidity, influencing its coordination behavior compared to phosphonium analogs.

Sulfonium Bromides

- Bromo(dimethyl)sulfonium Bromide (CAS 50450-21-0): A sulfonium salt with the formula C₂H₆BrS⁺·Br⁻ . Sulfonium bromides are potent alkylating agents but are less thermally stable than arsonium or ammonium salts .

- Key Difference : Sulfonium salts exhibit faster reaction kinetics in alkylation but lack the arsenic center’s redox activity.

Data Table: Comparative Analysis

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Central Atom | Applications | Toxicity Concerns |

|---|---|---|---|---|---|---|

| This compound | 31476-99-0 | C₃H₉AsBr₂ | 279.73 | Arsenic | Research, ionic liquids | High (arsenic toxicity) |

| Cetrimonium bromide | - | C₁₉H₄₂BrN | ~364.46 | Nitrogen | Cosmetics, surfactants | Moderate (skin irritation) |

| (3-Bromopropyl)triphenylphosphonium bromide | - | C₂₁H₂₁Br₂P | ~463.77 | Phosphorus | Organic synthesis, polymers | Moderate |

| Tetrabutylammonium tribromide | 38932-80-8 | C₁₆H₃₆Br₃N | 482.18 | Nitrogen | Bromination reactions | High (corrosive) |

| Bromo(trimethyl)plumbane | 6148-48-7 | C₃H₉BrPb | ~349.19 | Lead | Historical catalysis | High (lead toxicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.